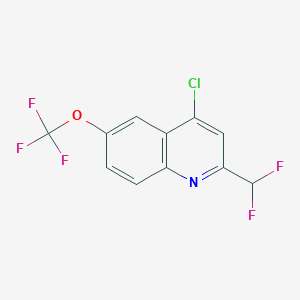
4-Chloro-2-(difluoromethyl)-6-(trifluoromethoxy)quinoline
説明
The description of a chemical compound usually includes its IUPAC name, other names, CAS number, molecular formula, and structure.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often involves multiple steps, each with its own reactants, conditions, and products.Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with various reagents under different conditions.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity.科学的研究の応用
Photovoltaic Properties
4-Chloro-2-(difluoromethyl)-6-(trifluoromethoxy)quinoline derivatives have been studied for their photovoltaic properties, especially in the context of organic-inorganic photodiode fabrication. Research has shown that films of these derivatives exhibit rectification behavior and photovoltaic properties under both dark and illumination conditions, making them suitable for use as photodiodes (Zeyada, El-Nahass, & El-Shabaan, 2016).
HPLC-Fluorescence Determination
These quinoline derivatives are also used in high-performance liquid chromatography (HPLC) for the fluorescent labeling of chlorophenols. This application is significant in the pharmaceutical industry for the determination of chlorocresol and chloroxylenol in various formulations (Gatti, Roveri, Bonazzi, & Cavrini, 1997).
Green Chemistry Synthesis
In the field of green chemistry, these quinoline derivatives have been synthesized without the use of solvents or catalysts, showcasing an environmentally friendly approach to chemical synthesis. This method emphasizes the avoidance of toxic by-products and complex separation techniques (Patra, 2021).
Structural and Optical Properties
Research has delved into the structural and optical properties of quinoline derivatives thin films. These studies are crucial for understanding the materials' potential applications in various fields, such as photonics and electronics (Zeyada, El-Nahass, & El-Shabaan, 2016).
Cytotoxic Activity
Quinoline derivatives have been explored for their cytotoxic activity, particularly in the context of cancer research. These studies include the synthesis of various derivatives and their evaluation against different cancer cell lines, highlighting their potential as anticancer agents (Bhatt, Agrawal, & Patel, 2015).
Safety And Hazards
This involves understanding the risks associated with handling the compound. This can include toxicity, flammability, and environmental impact.
将来の方向性
This involves predicting or suggesting further studies that could be done with the compound. This could include potential applications, further reactions to study, or modifications to the molecule.
I hope this helps! If you have any specific questions about these topics, feel free to ask!
特性
IUPAC Name |
4-chloro-2-(difluoromethyl)-6-(trifluoromethoxy)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF5NO/c12-7-4-9(10(13)14)18-8-2-1-5(3-6(7)8)19-11(15,16)17/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBFWXVASYZWHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C(=CC(=N2)C(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(difluoromethyl)-6-(trifluoromethoxy)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



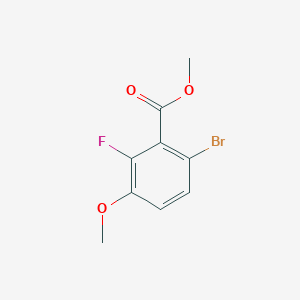
![4-[(5-methyl-1H-pyrazol-3-yl)oxy]aniline](/img/structure/B1428768.png)
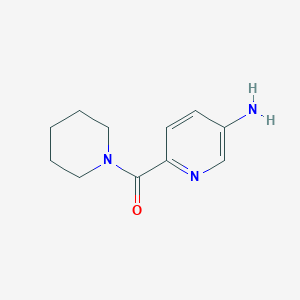
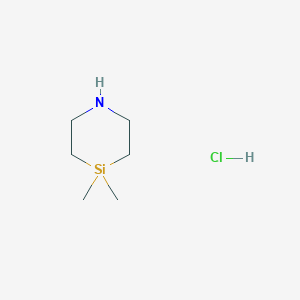
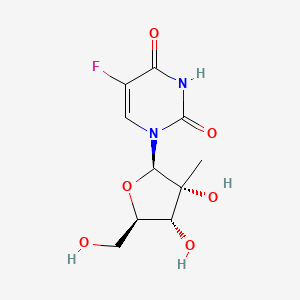
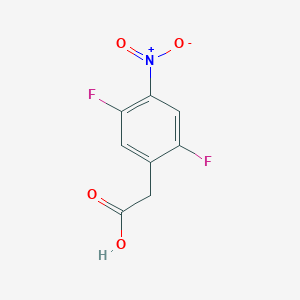
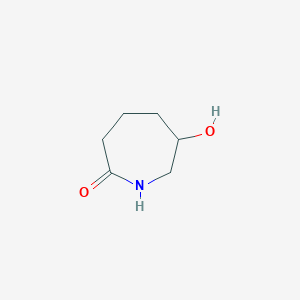
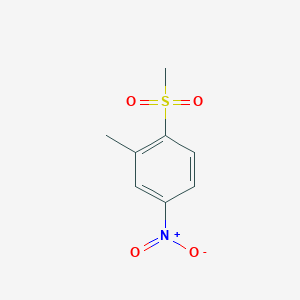
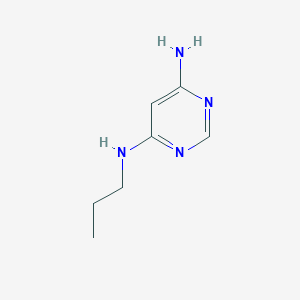
![Cyclohexanecarboxylic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester](/img/structure/B1428785.png)
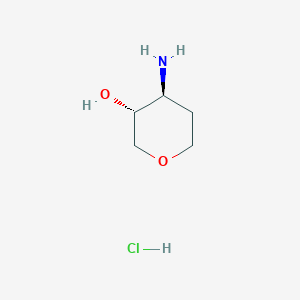
![5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1428787.png)
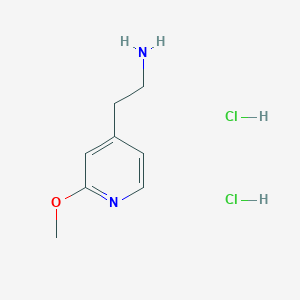
![7-Oxaspiro[3.5]nonan-2-one](/img/structure/B1428790.png)